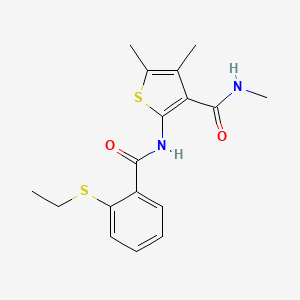

2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of benzamides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the thiophene ring.

Amidation Reaction: The benzamido group is introduced through an amidation reaction between the thiophene derivative and 2-(ethylthio)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the benzamido group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives or benzamido derivatives.

Substitution: Substituted thiophene or benzamido derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies show that certain derivatives demonstrate comparable antioxidant activity to standard compounds used in the field .

2. Antibacterial and Antifungal Properties

The antibacterial and antifungal efficacy of thiophene derivatives has been extensively studied. For instance, compounds similar to 2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide have been tested against various bacterial strains and fungi, showing notable inhibition zones in agar diffusion assays. This highlights their potential as therapeutic agents against infections .

3. Antitumor Activity

The compound's structural features suggest potential antitumor activities. Analogous thiophene derivatives have been synthesized and screened for cytotoxic effects on cancer cell lines. The results indicate promising activity, warranting further investigation into their mechanisms of action and therapeutic applications in oncology .

Materials Science Applications

1. Organic Electronics

Thiophene-based compounds are integral to the development of organic semiconductors and photovoltaic materials. The unique electronic properties of thiophenes make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research into the electronic properties of this compound could lead to advancements in efficient energy conversion technologies .

2. Dyes and Pigments

The vibrant colors associated with thiophene derivatives have led to their use as dyes in textiles and plastics. The synthesis of new thiophene-based dyes can enhance colorfastness and reduce environmental impact compared to traditional synthetic dyes .

Agricultural Chemistry Applications

1. Pesticidal Properties

Research has indicated that certain thiophene derivatives possess insecticidal and herbicidal properties. The compound may serve as a basis for developing new agrochemicals that target pests while minimizing harm to beneficial organisms . Evaluations of its efficacy against specific pests can provide insights into its potential use in sustainable agriculture.

Summary of Findings

The following table summarizes the key applications of this compound:

Mécanisme D'action

The mechanism of action of 2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazoles: Compounds with a similar thiophene ring structure but with a nitrogen atom instead of sulfur.

Benzamides: Compounds with a benzamido group but different substituents on the aromatic ring.

Uniqueness

2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylthio and benzamido groups, along with the trimethyl-substituted thiophene ring, make it a versatile compound for various applications.

Activité Biologique

The compound 2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic molecule with significant potential in biological applications. Its unique structure, characterized by a thiophene ring, an amide functional group, and various substituents, contributes to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S₂

- Molecular Weight : 318.43 g/mol

- Key Functional Groups :

- Thiophene ring

- Amide group

- Ethylthio substituent

This compound exhibits properties that enhance its lipophilicity and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus modulating biological processes.

- Antioxidant Activity : It has been shown to exhibit antioxidant properties by scavenging free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Research indicated that the compound might induce apoptosis in cancer cell lines. In vitro studies showed that treatment with this compound resulted in decreased cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Anti-inflammatory Studies : In a model of inflammation induced by lipopolysaccharides (LPS), the compound reduced the production of inflammatory markers such as TNF-alpha and IL-6 .

Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-methylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide | Ethylthio vs. Methyl substituent | Moderate antibacterial activity |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide | Thiophene with pyridine | Antibacterial activity against E. coli |

| 5-bromo-N-(4-methylpyridin-2-yl) thiophene-2-carboxamide | Bromine substitution on thiophene | Enhanced antibacterial efficacy |

This table illustrates the unique position of this compound in terms of its biological activity compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : The thiophene ring undergoes bromination to introduce reactive sites.

- Methylation : Methyl groups are introduced to enhance reactivity.

- Formation of Benzamide Moiety : Coupling reactions with ethylthio-substituted benzoic acid are performed.

- Amidation : Finally, amidation reactions introduce the carboxamide group.

These steps can be optimized using various reagents and solvents to enhance yield and purity.

Propriétés

IUPAC Name |

2-[(2-ethylsulfanylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-5-22-13-9-7-6-8-12(13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLAUPMCIAJQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.